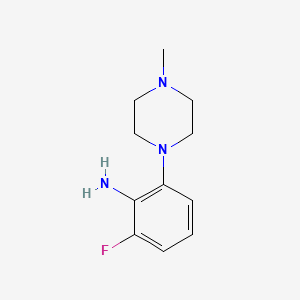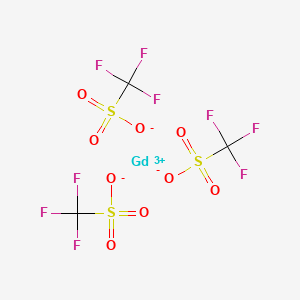
Gadolinium(III) trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium(III) trifluoromethanesulfonate, also known as gadolinium(III) triflate, is a chemical compound with the formula (CF3SO3)3Gd. It is a white solid that is highly soluble in water and many organic solvents. This compound is known for its use as a Lewis acid catalyst in various organic reactions .
Wirkmechanismus
Target of Action
Gadolinium(III) trifluoromethanesulfonate, also known as Gadolinium (III) triflate, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions.
Mode of Action
As a catalyst, this compound facilitates chemical reactions without being consumed in the process . It is a water-tolerant Lewis acid, meaning it can accept electron pairs and is resistant to water . This property allows it to be used in reactions involving silyl enol ethers and aldehydes, such as the Aldol reaction .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the reaction it is catalyzing. For example, in the Aldol reaction, it facilitates the condensation of aldehydes and silyl enol ethers . This reaction is a key step in the synthesis of many organic compounds.
Result of Action
The result of this compound’s action is the facilitation of chemical reactions. By acting as a catalyst, it speeds up reactions and allows them to occur under milder conditions than would otherwise be possible . The specific outcomes depend on the reaction being catalyzed.
Vorbereitungsmethoden
Gadolinium(III) trifluoromethanesulfonate can be synthesized through several methods. One common method involves the reaction of gadolinium oxide (Gd2O3) with trifluoromethanesulfonic acid (CF3SO3H) in an aqueous medium. The reaction is typically carried out under reflux conditions to ensure complete dissolution of the gadolinium oxide .
Another method involves the use of gadolinium chloride (GdCl3) as a starting material. Gadolinium chloride is reacted with silver trifluoromethanesulfonate (AgCF3SO3) in an organic solvent such as acetonitrile. The reaction mixture is then filtered to remove the precipitated silver chloride (AgCl), and the solvent is evaporated to obtain the desired product .
Analyse Chemischer Reaktionen
Gadolinium(III) trifluoromethanesulfonate is known to undergo various types of chemical reactions, including:
Aldol Reactions: It acts as a Lewis acid catalyst in the aldol reaction of silyl enol ethers with aldehydes, facilitating the formation of β-hydroxy ketones.
Diels-Alder Reactions: It catalyzes the enantioselective Diels-Alder reaction of quinones with dienes, leading to the formation of cyclohexene derivatives.
Isomerization and Dehydration Reactions: It is used in the isomerization and dehydration of glucose to produce 5-(hydroxymethyl)furfural (HMF) in combination with Brønsted acidic ionic liquids.
Wissenschaftliche Forschungsanwendungen
Gadolinium(III) trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is widely used as a catalyst in organic synthesis, particularly in reactions requiring Lewis acids.
Industry: It is employed in the production of fine chemicals and materials, including polymers and biofuels.
Vergleich Mit ähnlichen Verbindungen
Gadolinium(III) trifluoromethanesulfonate is part of a family of trifluoromethanesulfonate compounds, which include:
- Scandium(III) trifluoromethanesulfonate
- Ytterbium(III) trifluoromethanesulfonate
- Indium(III) trifluoromethanesulfonate
- Dysprosium(III) trifluoromethanesulfonate
- Bismuth(III) trifluoromethanesulfonate
- Erbium(III) trifluoromethanesulfonate
- Aluminum trifluoromethanesulfonate
- Lanthanum(III) trifluoromethanesulfonate
- Iron(III) trifluoromethanesulfonate
- Zinc trifluoromethanesulfonate
What sets this compound apart is its unique combination of high solubility, water tolerance, and strong Lewis acidity, making it particularly effective in catalyzing a wide range of organic reactions.
Eigenschaften
CAS-Nummer |
52093-29-5 |
|---|---|
Molekularformel |
CHF3GdO3S |
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
gadolinium;trifluoromethanesulfonic acid |
InChI |
InChI=1S/CHF3O3S.Gd/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
InChI-Schlüssel |
YETWLUGJYKSMHM-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Gd+3] |
Kanonische SMILES |
C(F)(F)(F)S(=O)(=O)O.[Gd] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-(p-Tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2751313.png)
![4-(2,6-dichlorophenyl)-2-methyl-6-[(E)-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]pyridine-3,5-dicarbonitrile](/img/structure/B2751314.png)
![2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2751317.png)
![3-Fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide](/img/structure/B2751318.png)
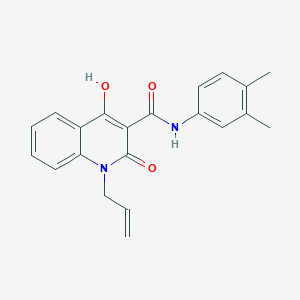
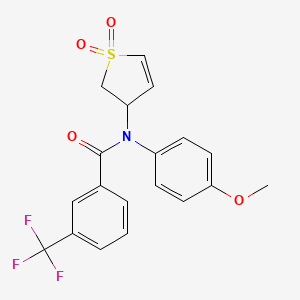
![N-[5-Oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2751323.png)
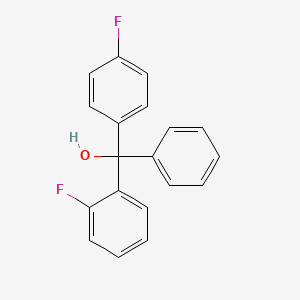
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluorobenzamide](/img/structure/B2751326.png)
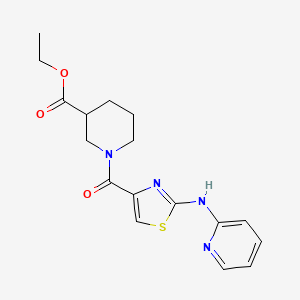

![Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2751332.png)
![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2751334.png)
